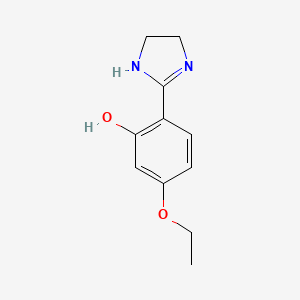
2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol typically involves the formation of the imidazole ring, which is a key component in many functional molecules . One common method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .
Chemical Reactions Analysis
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acyl and sulfonyl chlorides, which lead to the formation of benzamides and benzenesulfonamides . The compound also participates in oxidative aromatization reactions of imidazolines and intramolecular nitrogen-phosphorous interactions of phosphate esters .
Scientific Research Applications
This compound finds applications in multiple scientific research fields. In organic synthesis, it serves as a valuable substrate for the creation of diverse compounds, particularly imidazole derivatives . In biochemistry, it is instrumental in the synthesis of heterocyclic compounds, such as imidazolium salts . Additionally, it has been used in the development of polymer-anchored oxovanadium (IV) complexes and α1-adrenoceptor agonists .
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol involves its interaction with molecular targets and pathways. The compound’s imidazole ring plays a crucial role in its biological activity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol can be compared to other imidazole-containing compounds, such as 2-(2-hydroxyphenyl)-2-imidazoline and o-2-imidazolin-2-yl-phenol . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the imidazole ring and the ethoxyphenol moiety in this compound contributes to its distinct properties and versatility in scientific research .
Biological Activity
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol, with the CAS number 401606-96-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- Density : 1.25 g/cm³
- Boiling Point : 360.052°C at 760 mmHg
The compound features an imidazole ring which is known for its biological relevance, particularly in the development of pharmaceuticals targeting various receptors.
Antioxidant Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antioxidant properties. A study utilized the DPPH assay to evaluate the antioxidant capacity of synthesized compounds, revealing that this compound demonstrates a notable ability to scavenge free radicals. The antioxidant activity was quantified using the formula:
where A0 is the absorbance of the control and A1 is the absorbance in the presence of the compound .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In comparative studies with metal complexes derived from similar ligands, it was found that while metal complexes generally exhibited enhanced antimicrobial activity, the ligand itself retained significant efficacy against both Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
In a study focused on cardiovascular applications, derivatives of imidazole were evaluated for their potential antihypertensive effects. The compound demonstrated affinity for imidazoline binding sites and adrenergic receptors, influencing mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. The results indicated that compounds with higher affinities for these receptors were more effective in reducing MAP .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the interaction of this compound with biological targets. These studies provided insights into binding energies and interaction patterns with enzymes such as NADPH oxidase, which is crucial for understanding its mechanism of action .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability via DPPH assay. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against various bacterial strains; metal complexes enhanced activity. |
| Study C | Cardiovascular Pharmacology | Affinity for imidazoline binding sites correlated with hypotensive effects in hypertensive models. |
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-8-3-4-9(10(14)7-8)11-12-5-6-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
ZGVJTPZSAIIBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NCCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















